molecular formula C21H25NO6 B11021863 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine

Cat. No.: B11021863
M. Wt: 387.4 g/mol
InChI Key: FEPFNEAPQRSIDK-HNNXBMFYSA-N
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Preparation Methods

The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine involves several steps. One common method includes the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate with L-leucine under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-leucine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]pentanoic acid

InChI

InChI=1S/C21H25NO6/c1-11(2)7-15(20(24)25)22-18(23)10-27-16-8-12(3)9-17-19(16)13-5-4-6-14(13)21(26)28-17/h8-9,11,15H,4-7,10H2,1-3H3,(H,22,23)(H,24,25)/t15-/m0/s1

InChI Key

FEPFNEAPQRSIDK-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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